molecular formula C8H9F2NO B2978581 (R)-2-Amino-2-(3,4-difluorophenyl)ethanol CAS No. 277295-93-9

(R)-2-Amino-2-(3,4-difluorophenyl)ethanol

Cat. No.: B2978581
CAS No.: 277295-93-9
M. Wt: 173.163
InChI Key: ONJNHFPGJRBNQM-QMMMGPOBSA-N
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Description

®-2-Amino-2-(3,4-difluorophenyl)ethanol is a chiral compound with significant importance in various fields, including pharmaceuticals and chemical research. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring substituted with two fluorine atoms at the 3 and 4 positions. Its chiral nature makes it a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(3,4-difluorophenyl)ethanol typically involves the reduction of the corresponding ketone precursor. One common method is the asymmetric reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone using biocatalysts such as ketoreductases. For instance, the ketoreductase ChKRED20 has been engineered to enhance its activity and enantioselectivity, achieving high yields and optical purity .

Industrial Production Methods

In industrial settings, the production of ®-2-Amino-2-(3,4-difluorophenyl)ethanol often employs biocatalytic processes due to their high efficiency and selectivity. The use of recombinant Escherichia coli cells expressing engineered ketoreductases has been reported to produce the compound with excellent enantiomeric excess and yield .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(3,4-difluorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The ketone precursor can be reduced to form the alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Biocatalysts such as ketoreductases or chemical reducing agents like sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.

Major Products

The major products formed from these reactions include the corresponding ketone from oxidation, the alcohol from reduction, and various substituted derivatives from nucleophilic substitution reactions.

Scientific Research Applications

®-2-Amino-2-(3,4-difluorophenyl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3,4-difluorophenyl)ethanol involves its interaction with specific molecular targets. In the case of its use as an intermediate for ticagrelor, the compound contributes to the inhibition of the P2Y12 receptor, which plays a crucial role in platelet aggregation. This inhibition prevents thrombus formation and reduces the risk of cardiovascular events .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Amino-2-(3,4-difluorophenyl)ethanol is unique due to its specific substitution pattern on the phenyl ring and its chiral nature, which makes it a valuable intermediate for the synthesis of enantiomerically pure pharmaceuticals. Its ability to undergo various chemical reactions and its applications in different fields further highlight its significance.

Properties

IUPAC Name

(2R)-2-amino-2-(3,4-difluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c9-6-2-1-5(3-7(6)10)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJNHFPGJRBNQM-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CO)N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CO)N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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